
2-bromo-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-bromo-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide” is a sulfonamide derivative. Sulfonamides are a group of compounds characterized by a sulfonamide functional group (a sulfur atom connected to two oxygen atoms and one nitrogen atom). They are widely used in medicine, particularly as antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzenesulfonamide group, a bromine atom on the second carbon of the propyl chain, a fluorophenyl group on the second carbon of the propyl chain, and a methoxy group also on the second carbon of the propyl chain .Chemical Reactions Analysis
As a sulfonamide derivative, this compound might be expected to undergo reactions typical of sulfonamides. This could include reactions with bases to form salts, reactions with acids to form acid-addition salts, and possibly reactions with electrophiles at the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the sulfonamide group, the bromine atom, the fluorophenyl group, and the methoxy group .Scientific Research Applications
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) on zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups containing Schiff base highlighted the potential of these compounds in photodynamic therapy for cancer treatment. The high singlet oxygen quantum yield of these compounds indicates their effectiveness as Type II photosensitizers, which are crucial for inducing phototoxic effects in cancerous cells (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition for Therapeutic Applications
Gul et al. (2016) synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides and evaluated their inhibitory effects against carbonic anhydrase enzymes. The study found these compounds to be potent inhibitors, indicating their potential in designing therapeutic agents for conditions where enzyme inhibition is beneficial, such as in the treatment of glaucoma or certain metabolic disorders (Gul et al., 2016).
Biochemical Evaluation for Drug Development
Another research focused on the synthesis and biochemical evaluation of N-(4-phenylthiazol-2-yl)benzenesulfonamides as high-affinity inhibitors of kynurenine 3-hydroxylase. The compounds demonstrated significant inhibitory activity, suggesting their utility in exploring treatments for neurological disorders, where modulation of the kynurenine pathway is relevant (Röver et al., 1997).
Fluorophores for Zinc(II) Detection
Kimber et al. (2001) discussed the preparation and spectroscopic study of fluorophores specific to Zinc(II) detection, highlighting the importance of such compounds in studying intracellular zinc levels. This research contributes to the understanding of zinc's role in cellular processes and the development of diagnostic tools for zinc-related disorders (Kimber et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-bromo-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrFNO3S/c1-16(22-2,12-7-3-5-9-14(12)18)11-19-23(20,21)15-10-6-4-8-13(15)17/h3-10,19H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFCSGXLKVHFLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC=C1Br)(C2=CC=CC=C2F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-(2-(2-fluorophenyl)-2-methoxypropyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,5-dimethoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2879098.png)
![3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ylamine dihydrochloride](/img/structure/B2879100.png)
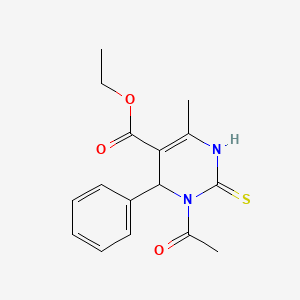
![1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2879102.png)
![1-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-thiophen-2-ylurea](/img/structure/B2879103.png)
![N1-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2879105.png)
![N-(3,4-dichlorophenyl)-4-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2879106.png)
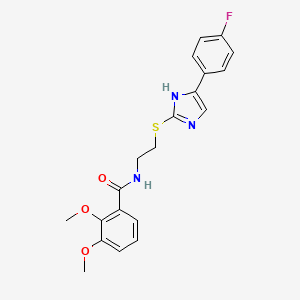
![N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B2879111.png)
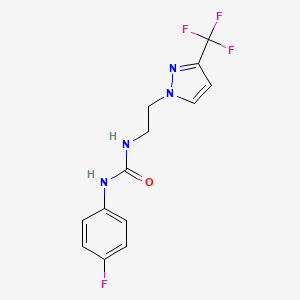
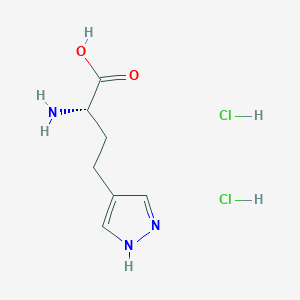

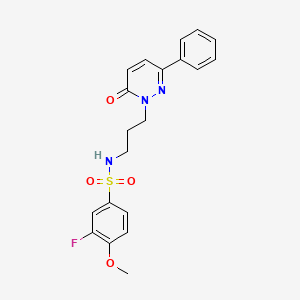
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2879121.png)